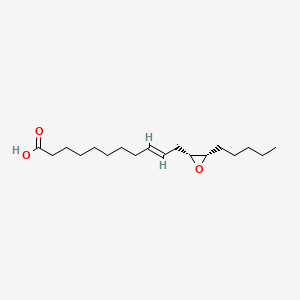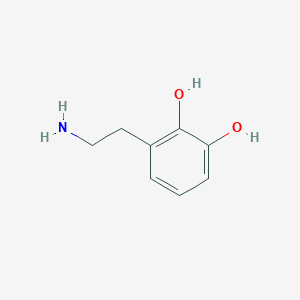
Epithienamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epithienamycin A is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Efficient syntheses of Epithienamycin A and its derivatives, like N-acetyl thienamycin, are critical in the pharmaceutical field for the development of carbapenem antibiotics. These syntheses involve catalytic asymmetric reactions to establish multiple stereocenters in a single step, crucial for creating a variety of carbapenem antibiotics with specific stereochemical configurations. This method serves as a template for synthesizing cis or trans carbapenems independently controlling the stereocenter at C-8, which is vital for their antibacterial activity and pharmacokinetic properties (Bodner, Phelan, & Townsend, 2009).
Role in Antiepileptogenic Treatments
While not directly related to this compound, research into a broad range of potential therapies for preventing epilepsy development, including those targeting the mammalian target of rapamycin (mTOR) pathway, sheds light on the complex interplay between various molecular targets in disease modification. This research underscores the importance of exploring diverse biochemical pathways, which may include those affected by this compound or its derivatives, in developing antiepileptogenic treatments (Kaminski, Rogawski, & Klitgaard, 2014).
Enhancing CAR-T Cell Efficacy
In cancer research, particularly in the study of acute myeloid leukemia (AML), modulating signaling pathways such as mTORC1 and mTORC2 has shown promise in enhancing the efficacy of Chimeric antigen receptor (CAR) T-cell therapies. This compound, through its potential effects on these pathways, could play a role in improving CAR-T cell infiltration and the elimination of AML cells in bone marrow, thereby enhancing the therapeutic outcomes of CAR-T treatments (Nian et al., 2021).
Implications in PKD Progression
The study of rapamycin, a compound related to the pharmacological pathways influenced by this compound, in polycystic kidney disease (PKD) models highlights the potential of targeting proliferative pathways in treating cystic diseases. By inhibiting mTOR signaling, rapamycin significantly reduced kidney enlargement and cystogenesis, suggesting that similar compounds like this compound could have therapeutic applications in diseases characterized by abnormal cell proliferation (Tao et al., 2004).
Eigenschaften
Molekularformel |
C13H18N2O5S |
|---|---|
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1 |
InChI-Schlüssel |
VUDXUIMGYZQRKK-IONOHQLYSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



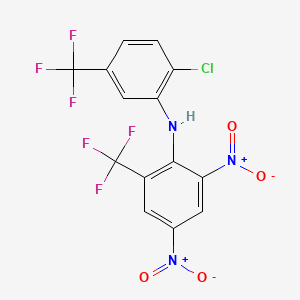
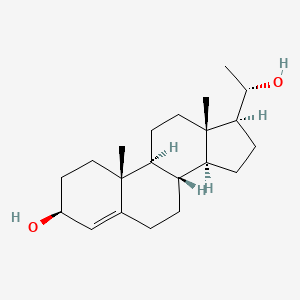
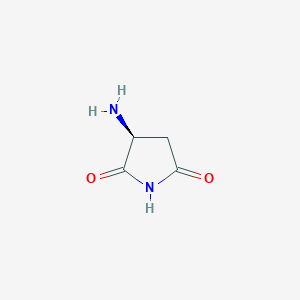
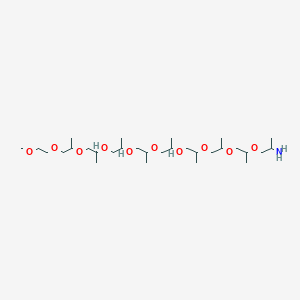
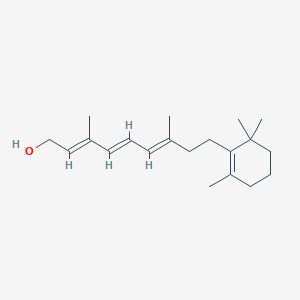
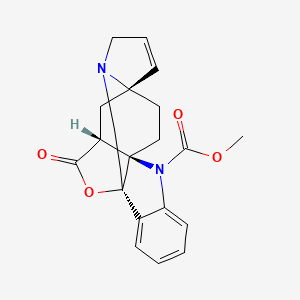
![[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B1253983.png)

![[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1253986.png)
![[(1R,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B1253987.png)

